molecular formula C18H14F3NO4 B028808 rac Fmoc-trifluoromethylalanine CAS No. 1219349-78-6

rac Fmoc-trifluoromethylalanine

Cat. No.: B028808
CAS No.: 1219349-78-6
M. Wt: 365.3 g/mol
InChI Key: GSEIXNCKLHONCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of alanine with trifluoromethylating agents under controlled conditions, followed by Fmoc protection using Fmoc chloride in the presence of a base .

Industrial Production Methods: Industrial production of rac Fmoc-trifluoromethylalanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors to facilitate the synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions: rac Fmoc-trifluoromethylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac Fmoc-trifluoromethylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac Fmoc-trifluoromethylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. The trifluoromethyl group enhances the hydrophobicity and stability of the peptides, while the Fmoc group facilitates the synthesis and purification processes. The compound interacts with molecular targets through hydrophobic interactions and hydrogen bonding, affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: rac Fmoc-trifluoromethylalanine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in the study of fluorinated peptides and proteins, as well as in the development of novel pharmaceuticals.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3,3-trifluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO4/c19-18(20,21)15(16(23)24)22-17(25)26-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEIXNCKLHONCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628775
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3,3-trifluoroalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219349-78-6
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3,3-trifluoroalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.